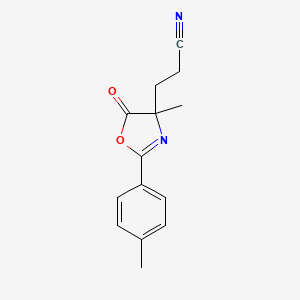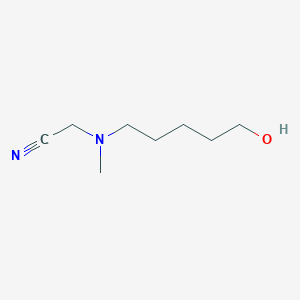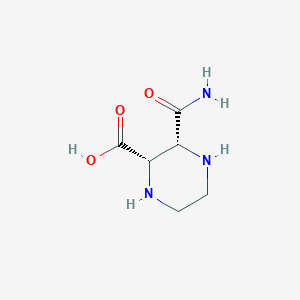
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) is a chemical compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxylic acid and aminocarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Piperazine-2-carboxylic acid: This compound has a similar piperazine ring structure but differs in its functional groups.
2-Piperazinecarboxylicacid,3-oxo-,methylester: This compound also contains a piperazine ring but has different substituents.
Uniqueness
2-Piperazinecarboxylicacid,3-(aminocarbonyl)-,cis-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,3R)-3-carbamoylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H11N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h3-4,8-9H,1-2H2,(H2,7,10)(H,11,12)/t3-,4+/m1/s1 |
InChI Key |
JMHKLIVXLXORSV-DMTCNVIQSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H](N1)C(=O)N)C(=O)O |
Canonical SMILES |
C1CNC(C(N1)C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




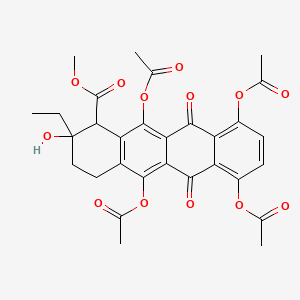
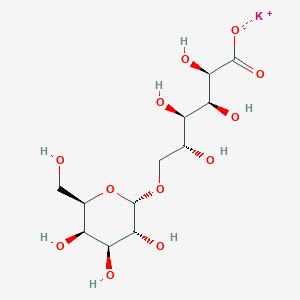
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
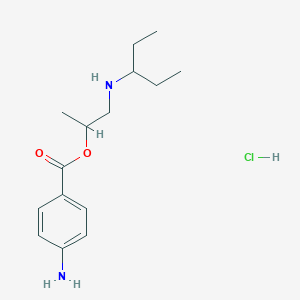
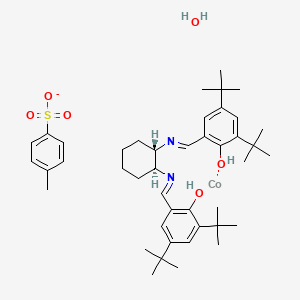

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)

